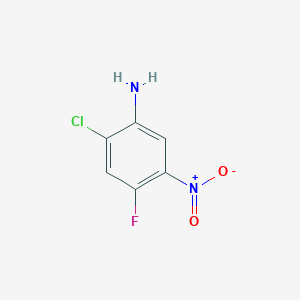
2-Chloro-4-fluoro-5-nitroaniline
概要
説明
2-Chloro-4-fluoro-5-nitroaniline is an aromatic compound characterized by the presence of chloro, fluoro, and nitro substituents on an aniline ring
作用機序
Target of Action
2-Chloro-4-fluoro-5-nitroaniline is a nitroaromatic compound Similar compounds like 4-fluoro-2-nitroaniline have been reported to form complexes with metal ions such as cobalt (ii), nickel (ii), and copper (ii) .
Mode of Action
Nitroaromatic compounds are generally reduced by nitroreductase enzymes, which convert the nitro group to an amino group . This reduction can lead to the formation of reactive intermediates, which can interact with cellular targets and cause various effects.
Biochemical Pathways
strain MB-P1 . The strain utilized 2-Chloro-4-Nitroaniline as the sole carbon, nitrogen, and energy source, and transformed it to 4-amino-3-chlorophenol and 6-chlorohydroxyquinol .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the aerobic degradation of nitroaromatic compounds . Additionally, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-nitroaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-4-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-5-nitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Electrophilic Aromatic Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (chlorine or bromine in the presence of a Lewis acid catalyst).
Major Products
Nucleophilic Substitution: Substituted anilines with different nucleophiles.
Reduction: 2-Chloro-4-fluoro-5-aminoaniline.
Electrophilic Aromatic Substitution: Further substituted nitroanilines depending on the electrophile used.
科学的研究の応用
2-Chloro-4-fluoro-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-nitroaniline
- 4-Fluoro-3-nitroaniline
- 2-Fluoro-5-nitroaniline
- 4-Chloro-3-nitroaniline
Uniqueness
2-Chloro-4-fluoro-5-nitroaniline is unique due to the combination of chloro, fluoro, and nitro groups on the aniline ringCompared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various synthetic and industrial processes .
特性
IUPAC Name |
2-chloro-4-fluoro-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIXJAFAZWURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603937 | |
| Record name | 2-Chloro-4-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139626-20-3 | |
| Record name | 2-Chloro-4-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-](/img/structure/B3047365.png)


![Benzonitrile, 4-[(methylsulfonyl)oxy]-](/img/structure/B3047374.png)



![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3047379.png)
![N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride](/img/structure/B3047380.png)





